



Application Notes and Protocols for Tomatine in Cholesterol Precipitation Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatine, a glycoalkaloid found in tomatoes, serves as a highly specific precipitating agent for cholesterol. This property allows for the quantification of cholesterol in various samples and is a valuable tool in both analytical chemistry and biomedical research. **Tomatine** forms a stable, insoluble 1:1 stoichiometric complex with 3-β-hydroxy sterols, including cholesterol.[1] This interaction is pH-dependent, with optimal precipitation occurring at a pH above 4, where tomatine is in its unprotonated form. The specificity of this reaction makes tomatine a useful reagent for separating free cholesterol from its esterified forms and for studying the effects of compounds on cholesterol absorption and metabolism.

These application notes provide detailed protocols for the precipitation of cholesterol using **tomatine**, followed by quantification using both a classic colorimetric method and a modern, safer enzymatic assay.

Data Presentation

The following tables summarize key quantitative data related to the application of **tomatine** in cholesterol-related studies.

Table 1: In Vivo Effects of Dietary **Tomatine** on Cholesterol Metabolism



Organism	Tomatine Dosage	Key Findings	Reference
Rat	1% of the diet	Decreased uptake of dietary cholesterol by the liver; increased rate of hepatic and intestinal cholesterol synthesis; increased sterol excretion.[2]	Cayen, M. N. (1971)
Hamster	0.05-0.2% of a high- fat, high-cholesterol diet	Lowered serum low-density lipoprotein (LDL) cholesterol without changing high-density lipoprotein (HDL) cholesterol; four- to fivefold increase in fecal excretion of labeled dietary cholesterol.[3]	Friedman, M., et al. (2000)

Table 2: Stoichiometry of **Tomatine**-Cholesterol Interaction

Parameter	Value	Description	Reference
Molar Ratio	1:1	Tomatine and cholesterol form a 1:1 complex, leading to precipitation.[1]	Roddick, J. G. (1979)

Experimental Protocols

Protocol 1: Precipitation of Free Cholesterol using Tomatine

This protocol is adapted from the classical method for cholesterol precipitation and is suitable for the separation of free cholesterol from biological samples.



Materials:

- **Tomatine** reagent (1 mg/mL in a mixture of 95% ethanol:glacial acetic acid, 20:79.5 v/v, with 0.5% water)
- Sample containing cholesterol (e.g., serum, tissue homogenate)
- Fat solvent (e.g., a mixture of 95% ethanol, acetone, and ether, 6:3:1 by volume)
- Centrifuge
- Centrifuge tubes (50 mL)
- Pipettes

Procedure:

- Sample Preparation: To a 50 mL centrifuge tube, add a known volume of the sample (e.g., 1 mL of serum or an equivalent amount of tissue homogenate).
- Lipid Extraction: Add 10 mL of the fat solvent to the sample. Mix thoroughly by vortexing.
- Precipitation: Add 5 mL of the tomatine reagent to the tube.
- Incubation: Mix the contents of the tube and allow it to stand for 10 minutes at room temperature to facilitate the formation of the **tomatine**-cholesterol precipitate.
- Centrifugation: Centrifuge the tube to pellet the **tomatine**-cholesterol complex. A centrifugation speed of 18,000 x g for 10 minutes at 5°C has been reported for precipitating **tomatine** from extracts and can be adapted here.
- Supernatant Collection: Carefully decant the supernatant, which contains the esterified cholesterol, into a separate tube for further analysis if desired.
- Precipitate Washing: Wash the pellet twice with a 2% ammonium hydroxide solution to remove any impurities. After the final wash, allow the ammonia to dissipate from the dried pellet under reduced pressure.



Protocol 2: Quantification of Precipitated Cholesterol

The cholesterol from the washed precipitate can be quantified using either a traditional colorimetric method or a more modern enzymatic assay.

Note: This method involves the use of corrosive and hazardous reagents. Appropriate safety precautions must be taken.

Materials:

- Washed tomatine-cholesterol precipitate
- Acetic anhydride
- Concentrated sulfuric acid
- Spectrophotometer

Procedure:

- Dissolving the Precipitate: Dissolve the dried precipitate in a known volume of a suitable solvent, such as a mixture of 95% ethyl alcohol and ether (98:2 v/v).
- Color Development: To the dissolved sample, carefully add acetic anhydride followed by concentrated sulfuric acid.
- Measurement: Measure the absorbance of the resulting solution at a wavelength of approximately 620 nm using a spectrophotometer.
- Quantification: Determine the cholesterol concentration by comparing the absorbance to a standard curve prepared with known concentrations of cholesterol.

This method is safer and more specific than the Liebermann-Burchard reaction. Commercially available cholesterol assay kits can be used.

Materials:

Washed tomatine-cholesterol precipitate



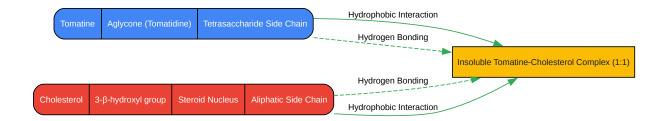
- Solvent for dissolving the precipitate (e.g., isopropanol or a mixture of isopropanol and a non-ionic detergent like Triton X-100)
- Commercial enzymatic cholesterol assay kit (containing cholesterol esterase, cholesterol oxidase, peroxidase, and a colorimetric or fluorometric probe)
- Microplate reader

Procedure:

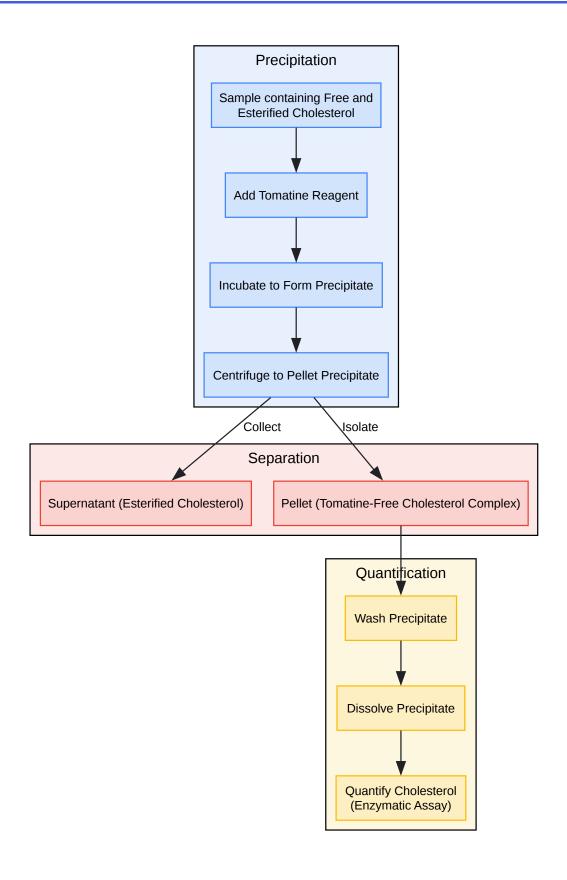
- Dissolving the Precipitate: Dissolve the dried and washed tomatine-cholesterol precipitate in a solvent that is compatible with the enzymatic assay. A mixture of isopropanol with a small amount of a non-ionic detergent can aid in solubilization.
- Assay Reaction: Follow the manufacturer's instructions for the enzymatic cholesterol assay kit. This typically involves adding the dissolved cholesterol sample to a reaction mixture containing the enzymes and the probe.
- Incubation: Incubate the reaction mixture at 37°C for the time specified in the kit's protocol to allow for the enzymatic reactions to proceed.
- Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
- Quantification: Calculate the cholesterol concentration based on a standard curve prepared with the cholesterol standards provided in the kit.

Visualizations









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